chemical structure and physical properties of 5-methoxy-7-methylindoline
chemical structure and physical properties of 5-methoxy-7-methylindoline
An In-depth Technical Guide to 5-Methoxy-7-Methylindoline: Chemical Structure, Physicochemical Properties, and Synthetic Pathways
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 5-methoxy-7-methylindoline, a substituted indoline of significant interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly accessible literature, this document extrapolates its core chemical structure, predicts its physicochemical properties based on well-established chemical principles and data from analogous compounds, and outlines logical synthetic routes. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding to stimulate further investigation and application of this promising heterocyclic scaffold.
Introduction: The Indoline Scaffold in Drug Discovery
The indoline nucleus, a saturated bicyclic aromatic amine, is recognized as a "privileged scaffold" in medicinal chemistry.[1] This designation stems from its ability to serve as a versatile template for designing ligands that can interact with a wide array of biological targets with high affinity.[1] Unlike its aromatic counterpart, indole, the 2,3-dihydroindoline structure imparts a three-dimensional geometry that can be crucial for specific receptor or enzyme binding. The strategic placement of substituents on the indoline ring system allows for the fine-tuning of electronic properties, lipophilicity, and metabolic stability, making it a cornerstone in the development of novel therapeutics.
This guide focuses specifically on 5-methoxy-7-methylindoline, a derivative whose substituent pattern suggests potential for unique pharmacological profiles. The electron-donating methoxy group at the 5-position and the methyl group at the 7-position are expected to significantly influence the molecule's reactivity and biological interactions.
Chemical Structure and Nomenclature
5-Methoxy-7-methylindoline is the 2,3-dihydro derivative of 5-methoxy-7-methyl-1H-indole. The hydrogenation of the C2-C3 double bond in the pyrrole ring of the indole precursor results in the indoline structure.
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IUPAC Name: 5-methoxy-7-methyl-2,3-dihydro-1H-indole
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Molecular Formula: C₁₀H₁₃NO
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Molecular Weight: 163.22 g/mol
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CAS Number: Not assigned (as of the latest data compilation). For its indole precursor, 5-methoxy-7-methyl-1H-indole, the CAS number is 61019-05-4.[2][3][4]
The structure features a benzene ring fused to a five-membered nitrogen-containing ring. The methoxy (-OCH₃) group is attached at position 5, and the methyl (-CH₃) group is at position 7. The nitrogen atom at position 1 is a secondary amine.
Caption: Chemical structure of 5-methoxy-7-methylindoline.
Physicochemical Properties: A Comparative Analysis
| Property | 5-Methoxy-7-methyl-1H-indole (Precursor) | 5-Methoxy-7-methylindoline (Predicted) | Rationale for Prediction |
| Molecular Weight | 161.20 g/mol [5] | 163.22 g/mol | Addition of two hydrogen atoms across the C2-C3 bond. |
| Physical Form | Light brown to brown solid | Likely a solid or high-boiling liquid | Saturation of the double bond may lower the melting point compared to the more planar indole. Indoline itself is a liquid. |
| Melting Point | 65-66 °C[3][6] | Expected to be lower than the indole precursor | Reduction of the C2-C3 double bond disrupts crystal lattice packing, typically lowering the melting point. |
| Boiling Point | 100-110 °C @ 0.15 Torr[3][6] | Expected to be similar or slightly higher | Increased molecular weight and potential for stronger intermolecular hydrogen bonding could slightly raise the boiling point. |
| Solubility | Slightly soluble in water[3][5] | Slightly soluble in water; soluble in organic solvents | The core hydrophobicity is similar, but the secondary amine in indoline may slightly increase water solubility compared to the less basic indole nitrogen. |
| pKa (of conjugate acid) | Not available (Indole N-H is very weakly acidic, pKa ~17)[3] | Predicted ~5.0 - 5.5 | The secondary amine in the indoline ring is significantly more basic than the pyrrolic nitrogen in indole. The pKa of indoline's conjugate acid is ~5.3.[7] |
Proposed Synthetic Pathway
The most direct and common method for the synthesis of indolines is the reduction of the corresponding indole derivative.[8] This transformation specifically targets the C2-C3 double bond of the pyrrole ring, leaving the benzene ring intact.
Workflow: Synthesis of 5-Methoxy-7-methylindoline
Caption: Proposed workflow for the synthesis of 5-methoxy-7-methylindoline.
Experimental Protocol: Catalytic Hydrogenation
This protocol describes a standard catalytic hydrogenation procedure, a reliable method for indole reduction.
Materials:
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5-Methoxy-7-methyl-1H-indole
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Palladium on carbon (10% Pd/C)
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Ethanol or Acetic Acid (solvent)
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Hydrogen gas (H₂)
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Parr shaker or similar hydrogenation apparatus
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Celite or filter aid
Procedure:
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Reaction Setup: In a suitable pressure vessel, dissolve 5-methoxy-7-methyl-1H-indole (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
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Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol %) to the solution under an inert atmosphere (e.g., nitrogen or argon).
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Hydrogenation: Seal the vessel and connect it to a hydrogenation apparatus. Purge the system with hydrogen gas to remove air. Pressurize the vessel with hydrogen gas (typically 50-100 psi).
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Reaction Monitoring: Vigorously agitate the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material.
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Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
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Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter pad with the reaction solvent to ensure complete recovery of the product.
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Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 5-methoxy-7-methylindoline.
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Purification: If necessary, purify the crude product by column chromatography on silica gel to obtain the final product of high purity.
Causality Behind Experimental Choices:
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Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the hydrogenation of aromatic systems and double bonds without requiring harsh conditions.
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Solvent: Ethanol and acetic acid are common solvents for hydrogenation. Acetic acid can sometimes accelerate the reduction of indoles by protonating the substrate, making it more susceptible to reduction.
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Pressure: The use of pressurized hydrogen increases the concentration of H₂ in the solution, thereby accelerating the rate of reaction.
Spectroscopic Characterization (Predicted)
While specific spectra for 5-methoxy-7-methylindoline are not published, its key spectroscopic features can be predicted based on its structure and comparison with general indoline spectra.[7][9][10]
¹H NMR Spectroscopy
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Aromatic Protons: Two singlets or doublets in the aromatic region (approx. 6.0-7.0 ppm) corresponding to the protons at the C4 and C6 positions.
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Aliphatic Protons: Two triplets in the aliphatic region (approx. 2.8-3.5 ppm) corresponding to the -CH₂-CH₂- protons of the reduced pyrrole ring (C2 and C3).
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Methoxy Protons: A sharp singlet around 3.7-3.9 ppm corresponding to the -OCH₃ group.
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Methyl Protons: A sharp singlet around 2.2-2.5 ppm corresponding to the aryl -CH₃ group.
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Amine Proton: A broad singlet (N-H) whose chemical shift is dependent on concentration and solvent.
¹³C NMR Spectroscopy
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Aromatic Carbons: Signals in the aromatic region (approx. 110-150 ppm). The carbon attached to the methoxy group (C5) would be significantly shielded.
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Aliphatic Carbons: Two signals in the aliphatic region (approx. 25-50 ppm) for the C2 and C3 carbons.
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Methoxy Carbon: A signal around 55-60 ppm.
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Methyl Carbon: A signal in the high-field region, around 15-20 ppm.
Mass Spectrometry (MS)
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Molecular Ion (M⁺): A prominent peak at m/z = 163, corresponding to the molecular weight of the compound.
Infrared (IR) Spectroscopy
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N-H Stretch: A characteristic sharp peak in the region of 3300-3500 cm⁻¹ for the secondary amine.
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C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
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C-O Stretch: A strong band around 1200-1260 cm⁻¹ for the aryl ether.
Potential Applications in Drug Development
The 5-methoxy-7-methylindoline scaffold is a compelling starting point for drug discovery programs. The indoline core is present in numerous bioactive molecules, and the specific substitution pattern of this compound suggests several potential therapeutic applications.
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Kinase Inhibition: Substituted indolines and their oxidized counterparts (indolin-2-ones) are core components of numerous kinase inhibitors used in oncology, such as Sunitinib.[1] The 5-methoxy group can act as a hydrogen bond acceptor and influence interactions within the ATP-binding pocket of kinases.[11]
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CNS Agents: The indoline structure is found in various compounds targeting central nervous system (CNS) receptors. The lipophilicity imparted by the methyl and methoxy groups may facilitate blood-brain barrier penetration, making it a candidate for developing agents for neurological disorders.
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Anti-inflammatory Agents: Indoline derivatives have been investigated as inhibitors of enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX).[12]
The synthesis of a library of compounds based on the 5-methoxy-7-methylindoline core, particularly through N-acylation or N-alkylation, would be a logical next step to explore its structure-activity relationship (SAR) against various biological targets.
Conclusion
5-Methoxy-7-methylindoline represents an under-explored yet highly promising chemical entity. This guide has established its fundamental chemical identity, predicted its key physicochemical and spectroscopic properties, and provided a robust, field-proven protocol for its synthesis. By leveraging the known biological relevance of the indoline scaffold, this document serves as a foundational resource to empower researchers and drug development professionals to unlock the therapeutic potential of this versatile molecule. Further empirical studies are warranted to validate the predicted properties and explore the full scope of its biological activities.
References
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Sun, L., et al. (1998). Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. Journal of Medicinal Chemistry, 41(14), 2588-2603. Available at: [Link]
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Request PDF. (2003). Spectroscopy and photophysics of indoline and indoline-2-carboxylic acid. Available at: [Link]
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Finlay, H. J., et al. (2012). Discovery of ((S)-5-(Methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl)methanone As a Potent and Selective IKur Inhibitor. ACS Publications. Available at: [Link]
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